molecular formula C8H4ClNO2S B1497834 4-Carboxy-2-chlorophenylisothiocyanate CAS No. 1027512-44-2

4-Carboxy-2-chlorophenylisothiocyanate

Cat. No.: B1497834
CAS No.: 1027512-44-2
M. Wt: 213.64 g/mol
InChI Key: BIRVJUUZEVMBSH-UHFFFAOYSA-N
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Description

4-Carboxy-2-chlorophenylisothiocyanate is a chemical compound with the molecular formula C8H4ClNO2S and a molecular weight of 213.64 g/mol. This compound is characterized by the presence of a carboxyl group (-COOH), a chlorine atom, and an isothiocyanate group (-N=C=S) attached to a benzene ring. It is known for its utility in various scientific research applications, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-chlorophenylisothiocyanate typically involves the reaction of 2-chlorobenzoic acid with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the controlled addition of reactants and the use of advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-2-chlorophenylisothiocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted phenylisothiocyanates and other derivatives.

Scientific Research Applications

4-Carboxy-2-chlorophenylisothiocyanate is widely used in scientific research due to its unique chemical properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a probe in biological studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a precursor for other chemical compounds.

  • Biology: Employed in the study of enzyme mechanisms and protein interactions.

  • Medicine: Utilized in the development of pharmaceuticals and as a diagnostic tool.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Carboxy-2-chlorophenylisothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biomolecules, leading to the formation of thioureas and other derivatives. This reactivity is exploited in various biological and chemical processes.

Comparison with Similar Compounds

  • Phenylisothiocyanate

  • 2-Chlorobenzoic acid

  • Thiocyanate salts

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Properties

IUPAC Name

3-chloro-4-isothiocyanatobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-3-5(8(11)12)1-2-7(6)10-4-13/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRVJUUZEVMBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653430
Record name 3-Chloro-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-44-2
Record name 3-Chloro-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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